molecular formula C19H29ClN2O3S B2968076 Methyl 2-(cyclohexanecarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1177589-88-6

Methyl 2-(cyclohexanecarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2968076
CAS No.: 1177589-88-6
M. Wt: 400.96
InChI Key: NLJBKNWSOWXSCQ-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-c]pyridine, which is a bicyclic heteroaromatic motif frequently used as ATP-mimetic kinase inhibitors . The presence of the heteroatom in the aromatic ring usually leads to attenuated reactivity and increased selectivity in chemical transformations .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thieno[2,3-c]pyridine core is a bicyclic system with a sulfur atom and a nitrogen atom in the ring . The cyclohexanecarboxamido, isopropyl, and carboxylate groups attached to this core would add further complexity to the structure.


Chemical Reactions Analysis

The compound, being a derivative of thieno[2,3-c]pyridine, might exhibit similar reactivity. Thieno[2,3-c]pyridines are known to undergo a variety of chemical reactions, including reactions with water to form carboxylic acids, reactions with alcohols to form esters, and reactions with amines to form amides .

Scientific Research Applications

Enamine Chemistry and Reduction Processes

Research in enamine chemistry has explored the transformation of cyclohexanone derivatives through acylation and condensation reactions, resulting in the synthesis of various compounds, including β-aminoesters and α,β-unsaturated aldehydes. These processes involve the use of LiAlH4 and NaBH4 as reducing agents, highlighting the compound's role in synthesizing complex organic molecules with potential applications in medicinal chemistry and material science Carlsson & Lawesson, 1982.

Hydrogen Bonding in Anticonvulsant Enaminones

The structural analysis of anticonvulsant enaminones, including derivatives of cyclohexanone, has been conducted to understand their hydrogen bonding patterns. These studies provide insights into the molecular basis of their pharmacological activities and can inform the design of new therapeutic agents Kubicki, Bassyouni, & Codding, 2000.

Anti-inflammatory Potential of Thienopyridine Derivatives

Research into the anti-inflammatory potential of thienopyridine derivatives, structurally related to Methyl 2-(cyclohexanecarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, has led to the synthesis of novel molecules. These studies aim to develop new anti-inflammatory agents by exploring the structure-activity relationships of thienopyridine compounds Moloney, 2001.

Novel Synthetic Routes and Compound Synthesis

Innovative synthetic routes have been developed for the synthesis of highly functionalized tetrahydropyridines and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, showcasing the utility of this compound in generating complex heterocyclic systems with potential applications in drug development and material science Zhu, Lan, & Kwon, 2003.

Future Directions

Thieno[2,3-c]pyridine derivatives have shown promise in medicinal chemistry, particularly as kinase inhibitors . Future research could explore the potential of this specific compound in similar applications.

Properties

IUPAC Name

methyl 2-(cyclohexanecarbonylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S.ClH/c1-12(2)21-10-9-14-15(11-21)25-18(16(14)19(23)24-3)20-17(22)13-7-5-4-6-8-13;/h12-13H,4-11H2,1-3H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJBKNWSOWXSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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